1,3,4,5-Tetraphenyl-6-azabicyclo[3.1.0]hex-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4,5-Tetraphenyl-6-azabicyclo[3.1.0]hex-3-en-2-one is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its high degree of ring strain, which makes it an interesting subject for various chemical studies and applications. The presence of multiple phenyl groups and a nitrogen atom within the bicyclic framework adds to its chemical complexity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,5-Tetraphenyl-6-azabicyclo[3.1.0]hex-3-en-2-one typically involves the reaction of N-aminopyridinium iodides with cyclopentadienone derivatives. This reaction proceeds under specific conditions, often requiring heating or irradiation to facilitate the formation of the desired bicyclic structure . The reaction can be summarized as follows:
Reactants: N-aminopyridinium iodides and cyclopentadienone derivatives
Conditions: Heating or irradiation
Products: this compound and hydroxypyridine derivatives
Industrial Production Methods
While the industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,4,5-Tetraphenyl-6-azabicyclo[3.1.0]hex-3-en-2-one undergoes various types of chemical reactions, including:
Rearrangement Reactions: The compound can rearrange to form hydroxypyridine derivatives upon heating or irradiation.
Substitution Reactions: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The nitrogen atom within the bicyclic structure can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Heating or Irradiation: Used to induce rearrangement reactions.
Electrophilic Reagents: Such as halogens or nitro compounds for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
Hydroxypyridine Derivatives: Formed from rearrangement reactions.
Substituted Phenyl Derivatives: Formed from electrophilic aromatic substitution reactions.
Wissenschaftliche Forschungsanwendungen
1,3,4,5-Tetraphenyl-6-azabicyclo[3.1.0]hex-3-en-2-one has several scientific research applications, including:
Chemistry: Used as a model compound to study ring strain and its effects on reactivity and stability.
Medicine: Investigated for its potential use in drug design, particularly in the development of compounds with unique structural features.
Industry: Used in the synthesis of complex organic molecules and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of 1,3,4,5-Tetraphenyl-6-azabicyclo[3.1.0]hex-3-en-2-one involves its ability to undergo rearrangement reactions due to the high ring strain within its bicyclic structure. The nitrogen atom plays a crucial role in stabilizing the transition state during these reactions. The molecular targets and pathways involved are primarily related to the compound’s ability to interact with electrophilic and nucleophilic reagents, facilitating various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another bicyclic compound with a similar azabicyclo structure but different substituents.
1H-Bicyclo[3.1.0]hexa-3,5-dien-2-one: A related compound that undergoes similar rearrangement reactions due to ring strain.
Uniqueness
1,3,4,5-Tetraphenyl-6-azabicyclo[3.1.0]hex-3-en-2-one is unique due to the presence of four phenyl groups, which significantly influence its chemical properties and reactivity. The combination of high ring strain and multiple phenyl groups makes it a valuable compound for studying the effects of structural complexity on chemical behavior.
Eigenschaften
CAS-Nummer |
88072-70-2 |
---|---|
Molekularformel |
C29H21NO |
Molekulargewicht |
399.5 g/mol |
IUPAC-Name |
1,3,4,5-tetraphenyl-6-azabicyclo[3.1.0]hex-3-en-2-one |
InChI |
InChI=1S/C29H21NO/c31-27-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(23-17-9-3-10-18-23)29(27,30-28)24-19-11-4-12-20-24/h1-20,30H |
InChI-Schlüssel |
JNPMNPCSZYYCKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C3(C(C2=O)(N3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.